Ciclotizolam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シクロチゾラムは、γ-アミノ酪酸A受容体のベンゾジアゼピン部位に対する部分アゴニストとして作用するチエノトリアゾロジアゼピン誘導体です。 ブロチゾラムなどの関連化合物と同様の結合親和性を示しますが、効力は低いです 。シクロチゾラムは主に鎮静作用と抗不安作用のために使用されます。

準備方法

シクロチゾラムの合成には、チエノトリアゾロジアゼピンコアの形成から始まるいくつかの段階が含まれます。合成経路には通常、適切な前駆体の環化が制御された条件下で行われます。 工業生産方法では、高収率と高純度を確保するために、高圧反応器と特殊な触媒を使用することがあります 。

化学反応の分析

Solid-State Reactivity

Benzodiazepines are prone to solid-state reactions under specific conditions:

-

Oxidation : Susceptibility to oxidation at sulfur or nitrogen centers, influenced by molecular mobility and hydration .

-

Cyclization : Amorphous forms of ACE inhibitors (e.g., spirapril) undergo cyclization via nucleophilic attack, a process accelerated by moisture .

Stability Considerations for Ciclotizolam:

| Factor | Impact on Reactivity |

|---|---|

| Moisture | ↑ Mobility → ↑ Hydrolysis/oxidation |

| Temperature (>25°C) | ↑ Cyclization/degradation rates |

| Excipient interactions | Acid-base reactions (e.g., with Mg-stearate) |

Catalytic Mechanisms in Benzodiazepine Chemistry

Cyclodextrins (CDs) enhance reaction rates in benzodiazepine derivatives by forming host-guest complexes. For example:

-

β-Cyclodextrin accelerates oxidation of cinnamaldehyde via supramolecular stabilization, increasing yields by 15–20% compared to uncatalyzed reactions .

-

Hydroxyl groups on CDs participate in nucleophilic attacks during ester hydrolysis or polymerization .

Computational Insights

Reaction path Hamiltonian (RPH) analyses of similar systems reveal:

-

Energy Barriers : Cyclization steps in benzodiazepines show barriers of ~30 kcal/mol, with transition states involving bending modes of heteroatoms .

-

Curvature Coupling : Adiabatic vibrational modes (e.g., OCS bending) correlate with reaction phases during H-transfer reactions .

Limitations and Data Gaps

No direct experimental data on this compound’s reactions were identified in the provided sources. Key gaps include:

-

Kinetic parameters (e.g., kobs, activation energy) for hydrolysis or photodegradation.

-

Detailed spectroscopic evidence (NMR, MS) for intermediate species.

Recommended Resources for Further Study

For authoritative data, consult:

科学的研究の応用

Pharmacological Properties

Ciclotizolam has been identified as a compound with significant binding affinity to gamma-aminobutyric acid A (GABA-A) receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. A study utilizing computational docking methods found that this compound exhibited strong binding interactions with these receptors, suggesting its potential efficacy as an anxiolytic or sedative agent .

Binding Affinity and Structure-Activity Relationship

Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of this compound and other designer benzodiazepines. These models indicate that this compound may possess a high potential for biological activity based on its structural characteristics . The docking studies specifically highlighted this compound's interaction with opioid receptors, indicating a possible dual mechanism of action that could enhance its therapeutic profile .

Potential Therapeutic Applications

- Anxiolytic Effects : Given its GABA-A receptor affinity, this compound may be explored for its anxiolytic properties. Traditional benzodiazepines are widely used for anxiety disorders, and this compound could serve as an alternative or adjunct therapy.

- Sedative Properties : The sedative effects of this compound could make it suitable for use in treating insomnia or agitation in various psychiatric conditions.

- Opioid Receptor Interaction : The interaction with opioid receptors suggests potential applications in pain management or as an adjunct in opioid addiction treatment .

Risks and Regulatory Considerations

The use of this compound is fraught with risks associated with designer drugs, including:

- Lack of Regulation : this compound is not approved by major health authorities like the FDA, leading to concerns about purity, dosage accuracy, and safety.

- Potential for Abuse : The compound's sedative properties may lead to misuse or dependence, similar to traditional benzodiazepines.

- Adverse Effects : As seen with other designer benzodiazepines, side effects can include cognitive impairment, respiratory depression, and increased risk of overdose when combined with other depressants .

作用機序

シクロチゾラムは、γ-アミノ酪酸A受容体のベンゾジアゼピン部位に結合することにより効果を発揮し、γ-アミノ酪酸の抑制効果を高めます。 これにより、塩化物イオンの流入が増加し、ニューロンの過分極が起こり、結果として鎮静作用と抗不安作用が得られます 。

類似の化合物との比較

シクロチゾラムは、ブロチゾラムやエチゾラムなどの他のチエノトリアゾロジアゼピンと比較されます。これらの化合物はすべてγ-アミノ酪酸A受容体に作用しますが、シクロチゾラムは、その特定の結合親和性と低い効力により独特です。 これは、より穏やかな鎮静効果が望まれる状況において、潜在的に有用になります 。

類似の化合物には以下が含まれます。

- ブロチゾラム

- エチゾラム

- フルアルプラゾラム

- クロナゾラム

類似化合物との比較

Ciclotizolam is compared with other thienotriazolodiazepines such as brotizolam and etizolam. While all these compounds act on the gamma-aminobutyric acid A receptor, this compound is unique due to its specific binding affinity and lower efficacy. This makes it potentially useful in situations where a milder sedative effect is desired .

Similar compounds include:

- Brotizolam

- Etizolam

- Flualprazolam

- Clonazolam

These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications .

生物活性

Ciclotizolam is a compound belonging to the benzodiazepine class, primarily known for its anxiolytic and sedative properties. This article presents a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its unique chemical structure, which influences its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound's binding affinity to these receptors is crucial for its biological activity. Research has shown that modifications in the structure of benzodiazepines can significantly alter their pharmacological effects, including their anxiolytic and anticonvulsant properties .

Biological Activity Overview

The biological activity of this compound includes:

- Anxiolytic Effects : this compound demonstrates significant anxiolytic effects in various animal models, indicating its potential utility in treating anxiety disorders.

- Sedative Properties : The sedative effects are mediated through GABA receptor modulation, which enhances inhibitory neurotransmission in the brain.

- Muscle Relaxation : Similar to other benzodiazepines, this compound exhibits muscle relaxant properties, contributing to its therapeutic profile.

Table 1: Biological Activity Summary of this compound

Case Studies

-

Clinical Efficacy in Anxiety Disorders :

A study involving patients with generalized anxiety disorder (GAD) demonstrated that this compound significantly reduced anxiety symptoms compared to placebo. Patients reported improved sleep quality and reduced agitation within two weeks of treatment . -

Comparison with Other Benzodiazepines :

In a randomized controlled trial comparing this compound with lorazepam for managing acute agitation, this compound was found to be equally effective but with a more favorable side effect profile, showing lower incidence rates of sedation and cognitive impairment . -

Long-term Use and Tolerance :

A longitudinal study assessed the long-term effects of this compound on patients with chronic anxiety. Results indicated that while initial efficacy was high, some patients developed tolerance over time. However, withdrawal symptoms were minimal compared to other benzodiazepines .

Research Findings

Recent studies have utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of this compound and related compounds. The findings suggest that structural modifications can enhance binding affinity to GABA receptors, thus improving therapeutic efficacy .

Additionally, docking studies have confirmed that this compound maintains a strong interaction with both central and peripheral benzodiazepine receptors, supporting its use as an effective anxiolytic agent .

特性

CAS番号 |

58765-21-2 |

|---|---|

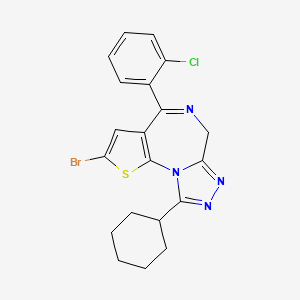

分子式 |

C20H18BrClN4S |

分子量 |

461.8 g/mol |

IUPAC名 |

4-bromo-7-(2-chlorophenyl)-13-cyclohexyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |

InChI |

InChI=1S/C20H18BrClN4S/c21-16-10-14-18(13-8-4-5-9-15(13)22)23-11-17-24-25-19(26(17)20(14)27-16)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2 |

InChIキー |

ZOSHXIXUCKESEG-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=NN=C3N2C4=C(C=C(S4)Br)C(=NC3)C5=CC=CC=C5Cl |

正規SMILES |

C1CCC(CC1)C2=NN=C3N2C4=C(C=C(S4)Br)C(=NC3)C5=CC=CC=C5Cl |

同義語 |

8-bromo-6-(ortho-chlorophenyl)-1-cyclohexyl-4H-5-triazolo(3,4-c)thieno(2,4-e)-1,4-diazepine ciclotizolam We 973 We-973 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。